Australine hydrochloride Australine hydrochloride Australine is a pyrrolizidine alkaloid originally isolated from C. australe that has enzyme inhibitory activities. It is an inhibitor of glucoamylase (IC50 = 5.8 µM) that also inhibits glucosidase I, sucrase, maltase, and A. niger α-glucosidase (IC50s = 20, 28, 35, and 28 µM, respectively). Australine is selective for these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM, β-glucosidase, with only 5% inhibition at 66 µM, as well as isomaltase and trehalase (IC50 = 97 and 160 µM, respectively). Australine (500 µg/ml) inhibits glycoprotein processing of viral glycoproteins in influenza virus-infected MDCK cells and induces the accumulation of glycoproteins.

Brand Name: Vulcanchem
CAS No.: 186766-07-4
VCID: VC0062317
InChI: InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H
SMILES: C1CN2C(C(C(C2C1O)O)O)CO.Cl
Molecular Formula: C8H16ClNO4
Molecular Weight: 225.67 g/mol

Australine hydrochloride

CAS No.: 186766-07-4

Cat. No.: VC0062317

Molecular Formula: C8H16ClNO4

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Australine hydrochloride - 186766-07-4

Specification

Description Australine is a pyrrolizidine alkaloid originally isolated from C. australe that has enzyme inhibitory activities. It is an inhibitor of glucoamylase (IC50 = 5.8 µM) that also inhibits glucosidase I, sucrase, maltase, and A. niger α-glucosidase (IC50s = 20, 28, 35, and 28 µM, respectively). Australine is selective for these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM, β-glucosidase, with only 5% inhibition at 66 µM, as well as isomaltase and trehalase (IC50 = 97 and 160 µM, respectively). Australine (500 µg/ml) inhibits glycoprotein processing of viral glycoproteins in influenza virus-infected MDCK cells and induces the accumulation of glycoproteins.

CAS No. 186766-07-4
Molecular Formula C8H16ClNO4
Molecular Weight 225.67 g/mol
IUPAC Name 3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride
Standard InChI InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H
Standard InChI Key VGFORKADSOHYJT-UHFFFAOYSA-N
SMILES C1CN2C(C(C(C2C1O)O)O)CO.Cl
Canonical SMILES C1CN2C(C(C(C2C1O)O)O)CO.Cl

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